molecular formula C10H9NO2 B8556356 2-Hydroxyimino-1-tetralone

2-Hydroxyimino-1-tetralone

Cat. No. B8556356
M. Wt: 175.18 g/mol
InChI Key: CMBOOGVJHNRHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540691

Procedure details

Most of the 5, 6, 7, and/or 8-methoxy-1-tetralones are known. See, e.g., Autrey & Scullard, J. Am. Chem. Soc. 90, 4924 (1968); Thomas and Nathan, J. Am. Chem. Soc. 70, 331 (1948); Thrift, J. Chem. Soc. C., 288 (1967). The appropriate methoxy 1-tetralone (Compound 1) is reacted with n-butylnitrite and potassium ethoxide to yield the 2-hydroxyimino-1-tetralone (Compound 2). The latter is reduced over palladium-barium sulfate to give the 2-amino-1-tetralone (Compound 3). ##STR10## Reduction with sodium borohydride leads to the trans 2-amino-1 tetralol (Compound 4). Treatment of Compound 4 with chloroacetyl chloride or a suitably substituted derivative yields the chloroacetamide (Compound 5). (The size of the heterocyclic ring may be increased by substituting chloropropionyl chloride for chloroacetyl chloride.) ##STR11## Reaction of (Compound 5) with sodium hydride or sodium hydroxide leads to ring closure to the lactam (Compound 6). Reduction of this lactam with lithium aluminum hydride gives the amine (Compound 7) in which A is --CH2 --. ##STR12## Alkylation with RI or RBr yields the tertiary amine (Compound 8). This can also be achieved by acylation of Compound 7 with an alkane carboxylic acid chloride followed by reduction with lithium aluminum hydride. (R5 ' is R5 less one methylene unit.) A third alternative is to directly alkylate Compound 7 with a NaBH4 -carboxylic acid complex. On treatment with boron tribromide the methoxy group (--OCH3) of Compound 8 is converted to a phenol (--OH) to yield Compound 9. (The numbering of the carbons corresponds to A=--CH2 --.) ##STR13##
[Compound]
Name
8-methoxy-1-tetralones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:13].C([O:18][N:19]=O)CCC.[O-]CC.[K+]>>[OH:18][N:19]=[C:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:13] |f:2.3|

Inputs

Step One
Name
8-methoxy-1-tetralones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1C(C2=CC=CC=C2CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1C(C2=CC=CC=C2CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)ON=O
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C1C(C2=CC=CC=C2CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.